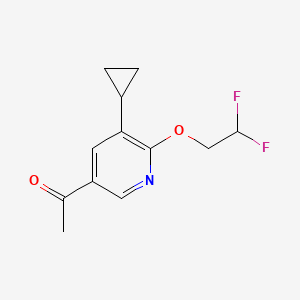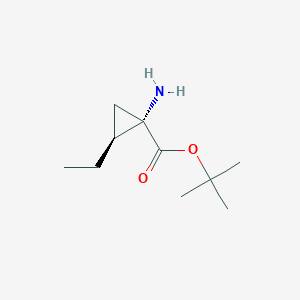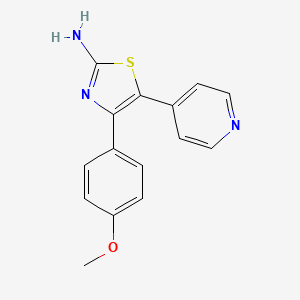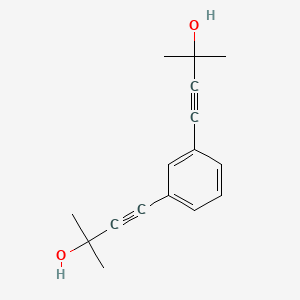![molecular formula C14H15N3O B8364043 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol](/img/structure/B8364043.png)
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is a chemical compound that features a benzyl group substituted with a cyanide group, an imidazole ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced by reacting the imidazole with p-cyanobenzyl bromide in a solvent such as toluene at room temperature.
Addition of the Propanol Chain: The final step involves the addition of the propanol chain to the imidazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to form an amine group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanone.
Reduction: Formation of 3-[1-(4-Aminobenzyl)-1H-imidazol-5-yl]-1-propanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanol chain.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains a trimethoxyphenyl group instead of a cyanobenzyl group.
Uniqueness
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is unique due to the presence of both a cyanobenzyl group and a propanol chain, which may confer distinct chemical and biological properties
properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-3-5-13(6-4-12)10-17-11-16-9-14(17)2-1-7-18/h3-6,9,11,18H,1-2,7,10H2 |
InChI Key |
ACOYOVQVLSTOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CCCO)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B8363964.png)
![tert-butyl (3R,4S,5S)-4-[{N-[(benzyloxy)carbonyl]-valyl}(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B8363977.png)

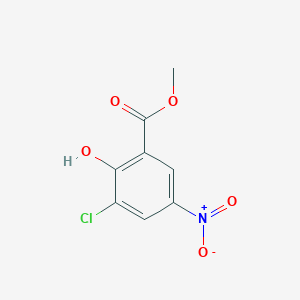
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)benzaldehyde](/img/structure/B8363988.png)


